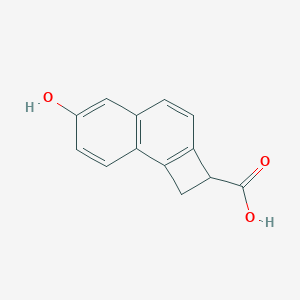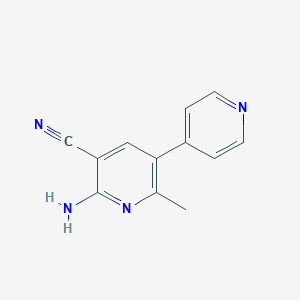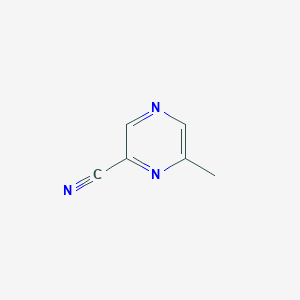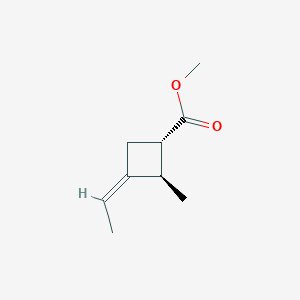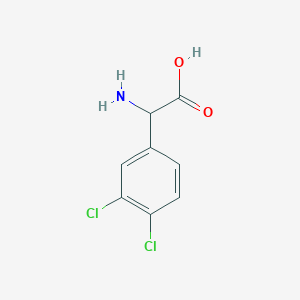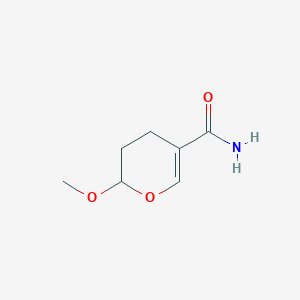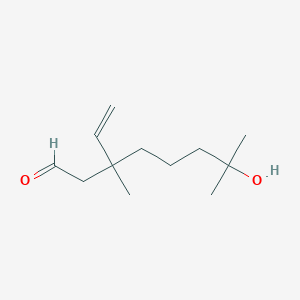![molecular formula C18H17N3O B145339 2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one CAS No. 131229-46-4](/img/structure/B145339.png)
2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the imidazoquinazoline family and is known for its unique structure and properties.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. This compound has also been shown to induce apoptosis or programmed cell death in cancer cells, leading to their destruction.
Effets Biochimiques Et Physiologiques
2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the growth and proliferation of cancer cells, reduce inflammation, and scavenge free radicals. This compound has also been shown to have a protective effect on the liver, reducing oxidative stress and inflammation in this organ.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one in lab experiments is its high potency and specificity towards cancer cells. This compound has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of 2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one. One area of interest is the development of novel formulations and delivery methods that can improve the bioavailability and efficacy of this compound. Another direction is the investigation of the potential of this compound in combination with other anticancer agents to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other diseases beyond cancer and inflammation.
Conclusion:
In conclusion, 2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one is a promising compound with significant potential in scientific research. Its unique structure and properties make it a promising candidate for cancer therapy and the treatment of various inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential applications in other diseases.
Méthodes De Synthèse
The synthesis of 2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one involves the condensation of 4-methylbenzaldehyde with 2-aminobenzonitrile in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is then reduced with sodium borohydride to obtain the final compound. This method has been optimized to produce high yields of the compound with excellent purity.
Applications De Recherche Scientifique
2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have significant anticancer activity, particularly against breast cancer cells. This compound also exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
Numéro CAS |
131229-46-4 |
|---|---|
Nom du produit |
2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one |
Formule moléculaire |
C18H17N3O |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
3-methyl-2-(4-methylphenyl)-1,3-dihydroimidazo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C18H17N3O/c1-12-7-9-14(10-8-12)20-11-21-17(13(20)2)19-16-6-4-3-5-15(16)18(21)22/h3-10,13H,11H2,1-2H3 |
Clé InChI |
AOYJXYXMSAXOTG-UHFFFAOYSA-N |
SMILES |
CC1C2=NC3=CC=CC=C3C(=O)N2CN1C4=CC=C(C=C4)C |
SMILES canonique |
CC1C2=NC3=CC=CC=C3C(=O)N2CN1C4=CC=C(C=C4)C |
Synonymes |
2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



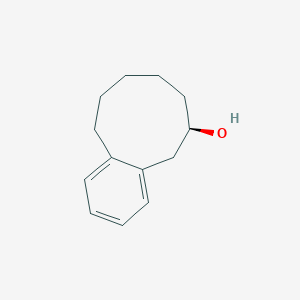
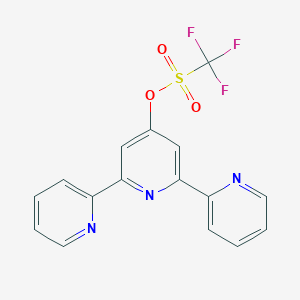

![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)
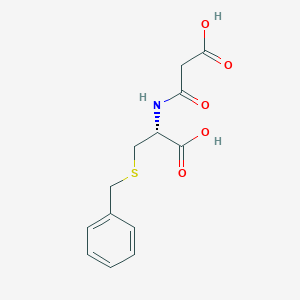
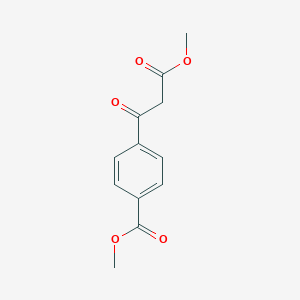
![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)
